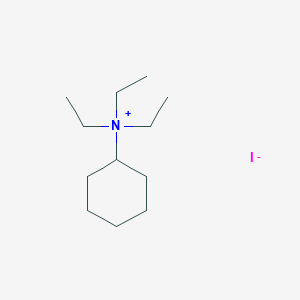

N,N,N-Triethylcyclohexanaminium iodide

Description

N,N,N-Triethylcyclohexanaminium iodide is a quaternary ammonium salt characterized by a cyclohexane ring substituted with a triethylammonium group and an iodide counterion. Its molecular structure consists of a central nitrogen atom bonded to three ethyl groups and a cyclohexyl moiety, forming a positively charged ammonium ion paired with iodide.

Key inferred characteristics:

- Molecular formula: C₁₂H₂₆IN (cyclohexyl group: C₆H₁₁, three ethyl groups: C₂H₅ each).

- Molecular weight: ~311.24 g/mol (calculated).

Properties

IUPAC Name |

cyclohexyl(triethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N.HI/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLQLNFGEQYXLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)C1CCCCC1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662297 | |

| Record name | N,N,N-Triethylcyclohexanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39202-90-9 | |

| Record name | N,N,N-Triethylcyclohexanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLTRIETHYLAMMONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylcyclohexanaminium iodide typically involves the quaternization of N,N,N-triethylamine with cyclohexyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

N,N,N-triethylamine+cyclohexyl iodide→N,N,N-Triethylcyclohexanaminium iodide

Industrial Production Methods: On an industrial scale, the production of N,N,N-Triethylcyclohexanaminium iodide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Triethylcyclohexanaminium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed:

Substitution Reactions: The major products are typically the corresponding substituted ammonium compounds.

Oxidation Reactions: The products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

N,N,N-Triethylcyclohexanaminium iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.

Biology: The compound is used in the study of ion transport and membrane permeability.

Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethylcyclohexanaminium iodide involves its interaction with molecular targets such as cell membranes and enzymes. The compound can disrupt membrane integrity, leading to increased permeability and ion transport. It can also interact with enzymes, altering their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N,N,N-Triethylcyclohexanaminium iodide with structurally related quaternary ammonium salts:

Key Observations:

Substituent Effects :

- The cyclohexyl group introduces steric bulk and rigidity, which may reduce solubility in polar solvents but enhance affinity for lipid membranes or organic phases .

- Ethyl groups (C₂H₅) increase lipophilicity compared to methyl (CH₃), as seen in the higher molecular weight of the triethylcyclohexanaminium derivative versus dimethyl/ethyl analogs .

Molecular Weight Trends :

- The addition of ethyl groups and a cyclohexane ring increases molecular weight significantly (e.g., 283.197 g/mol for N-Ethyl-N,N-dimethylcyclohexanaminium iodide vs. ~311.24 g/mol for the triethyl variant) .

Physical and Chemical Properties

While direct data on the target compound is scarce, comparisons can be drawn from analogous structures:

Melting Points :

- Solubility: Ethanaminium, N,N,N-triethyl-, iodide (without cyclohexane) is more water-soluble than cyclohexane-containing analogs . The triethylcyclohexanaminium derivative is expected to be more soluble in organic solvents (e.g., dichloromethane or ethanol) due to its nonpolar cyclohexyl group.

Thermodynamic Properties :

- Heat capacity (Cp) values for Ethanaminium, N,N,N-triethyl-, iodide are reported as ~254 J/mol·K, reflecting energy absorption in the solid state . Similar values for the target compound would depend on lattice stability.

Biological Activity

N,N,N-Triethylcyclohexanaminium iodide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological mechanisms, and various applications of this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

N,N,N-Triethylcyclohexanaminium iodide is synthesized through the alkylation of cyclohexylamine with triethyl iodide. The resulting compound is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological macromolecules. The molecular formula is typically represented as C₁₁H₁₈N·I.

The biological activity of N,N,N-Triethylcyclohexanaminium iodide is primarily attributed to its ability to interact with various cellular targets, including:

- Membrane Receptors : The compound may modulate receptor activity, influencing signal transduction pathways.

- Enzymatic Inhibition : It can inhibit specific enzymes, leading to altered metabolic processes.

- Cell Membrane Interaction : Its quaternary ammonium structure allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Antimicrobial Activity

N,N,N-Triethylcyclohexanaminium iodide has demonstrated significant antimicrobial properties against various pathogens. A study reported that compounds within this class exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, including methicillin-resistant strains. The effectiveness was comparable to standard antibiotics like norfloxacin .

Cytotoxicity and Hemocompatibility

Research indicates that N,N,N-Triethylcyclohexanaminium iodide exhibits low cytotoxicity in human liver cell lines (Chang Liver) while maintaining high antiaggregatory and anticoagulant activities. This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Antimicrobial Efficacy

A series of triethylammonium derivatives were synthesized and tested for their antimicrobial activity. Among these, N,N,N-Triethylcyclohexanaminium iodide showed promising results against several pathogenic strains, indicating its potential as a lead compound in antibiotic development .

Study 2: Plant Growth Regulation

In agricultural research, quaternary ammonium compounds similar to N,N,N-Triethylcyclohexanaminium iodide have been evaluated for their plant growth-regulating properties. These studies suggest that such compounds can modulate growth responses in various plant species, highlighting their versatility beyond antimicrobial applications .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.